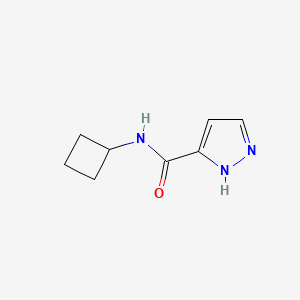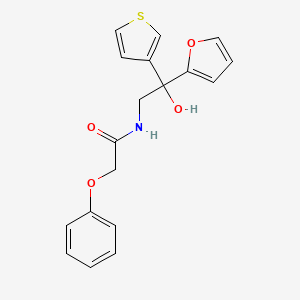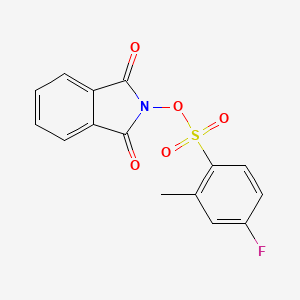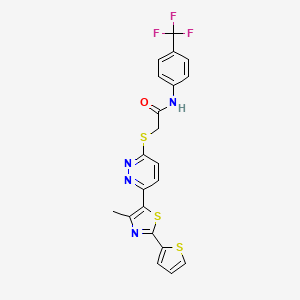
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide, also known as CAY10585, is a novel compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling.
Mecanismo De Acción
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide functions as a potent and selective inhibitor of CK1δ, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes. CK1δ regulates the stability and activity of various proteins by phosphorylating them. This compound inhibits CK1δ by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on various cellular processes. It modulates the circadian rhythm by regulating the stability of PER2 protein, which is essential for maintaining the circadian clock. This compound has also been shown to regulate the DNA damage response by regulating the phosphorylation of p53, a tumor suppressor protein. Furthermore, this compound has been shown to regulate the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ, making it suitable for studying the role of CK1δ in various cellular processes. It has also been optimized for high yield and purity, making it suitable for biochemical and physiological studies. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other compounds, and it has limited solubility in aqueous solutions, which can affect its bioavailability.
Direcciones Futuras
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has opened up new avenues for scientific research in various fields, including circadian rhythm regulation, DNA damage response, and Wnt signaling. There are several future directions for research on this compound. Firstly, it can be used to study the role of CK1δ in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Secondly, it can be used to develop new therapeutic agents that target CK1δ for the treatment of various diseases. Finally, it can be used to study the mechanism of action of other protein kinases and their substrates, which can provide insights into the regulation of various cellular processes.
Métodos De Síntesis
The synthesis of N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide involves a multi-step process that begins with the reaction of 3-methylcyclohexanone with malononitrile to form the corresponding cyanoester. The cyanoester is then subjected to a Knoevenagel condensation with 2-oxo-4-carboxyquinoline to yield the desired compound. The synthesis method of this compound has been optimized to ensure high yield and purity, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has been extensively used in scientific research to study the role of CK1δ in various cellular processes. It has been shown to modulate circadian rhythm by regulating the stability of PER2 protein, a key component of the circadian clock. This compound has also been used to study the role of CK1δ in the DNA damage response, where it has been shown to regulate the phosphorylation of p53, a tumor suppressor protein. Furthermore, this compound has been used to investigate the role of CK1δ in Wnt signaling, a pathway that regulates cell proliferation and differentiation.
Propiedades
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-6-5-9-19(11-13,12-20)21-18(24)15-10-17(23)22(2)16-8-4-3-7-14(15)16/h3-4,7-8,10,13H,5-6,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWCHBYTEXCJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CC(=O)N(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2480467.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2480471.png)
![5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2480472.png)
![N-(cyanomethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2480473.png)
![4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2480474.png)

![3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2480478.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2480481.png)


